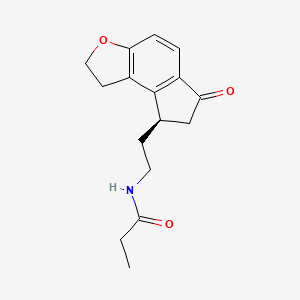

6-Oxo-ramelteon

描述

Contextualization within Melatonin (B1676174) Receptor Ligand Chemistry

The therapeutic effect of ramelteon (B1678794) is derived from its function as a selective agonist for the melatonin MT1 and MT2 receptors. drugbank.comresearchgate.net These receptors are central to the regulation of the body's circadian rhythm and sleep-wake cycle. drugbank.com The chemical structure of a ligand is paramount in determining its binding affinity and efficacy at these receptors. Ramelteon itself possesses a tricyclic indan (B1671822) derivative structure that confers high affinity. touchneurology.com

The transformation of ramelteon into 6-Oxo-ramelteon involves oxidation at the 6-position of the indene (B144670) ring system. This seemingly minor structural modification results in a loss of pharmacological activity, with the National Institutes of Health (NIH) database classifying this compound as an inactive metabolite. ncats.io This underscores a key principle in medicinal chemistry: high structural and stereochemical fidelity is required for potent interaction with melatonin receptors. The inactivity of this compound provides a valuable chemical counterpoint to its active parent compound and other active metabolites, helping to define the structural requirements for MT1/MT2 receptor agonism.

Significance of Metabolite Identification in Drug Discovery and Development

The process of drug discovery and development necessitates a thorough characterization of how a drug is absorbed, distributed, metabolized, and excreted (ADME). Identifying all significant metabolites is a critical component of this process for several reasons. Metabolites can be active, inactive, or even toxic.

Identifying inactive metabolites like this compound is equally important. It allows researchers to:

Build a complete picture of the drug's metabolic fate, accounting for all biotransformation products.

Ensure that the observed pharmacological activity is attributable to the parent drug and its active metabolites, not other conversion products.

Assess the safety profile by confirming that the inactive metabolite does not possess off-target toxicities.

Develop comprehensive analytical methods for pharmacokinetic studies.

Overview of Current Research Trends on this compound

A key trend is its use as an analytical reference standard. Chemical suppliers list this compound, sometimes under the synonym "Ramelteon Impurity 24," for research purposes. This indicates its role in the development and validation of assays designed to measure ramelteon and its various metabolites in biological fluids or to assess the purity of the active pharmaceutical ingredient.

Defining Key Academic Research Areas for this compound Investigation

The primary academic research areas involving this compound are analytical and metabolic rather than pharmacological. Key areas of investigation include:

Metabolic Pathway Elucidation: Further studies to precisely map the enzymatic pathways (e.g., specific cytochrome P450 isozymes) responsible for the formation of this compound from ramelteon. This contributes to a complete understanding of the drug's clearance mechanisms. nih.gov

Analytical Method Development: The design of robust and sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to simultaneously detect and quantify ramelteon, its active metabolite M-II, and inactive metabolites like this compound in plasma or urine samples.

Reference Standard Synthesis and Characterization: The chemical synthesis of pure this compound is necessary to provide the certified reference material required for the quantitative analytical methods used in clinical and non-clinical pharmacokinetic studies.

These research areas are fundamental to the broader fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis, where this compound serves as a specific and necessary tool for understanding its parent drug, ramelteon.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Systematic (IUPAC) Name | N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e] nih.govbenzofuran-8-yl]ethyl]propanamide |

| Synonyms | Ramelteon Metabolite H, Ramelteon Impurity 24 |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Pharmacological Activity | Inactive ncats.io |

Structure

3D Structure

属性

IUPAC Name |

N-[2-[(8R)-6-oxo-1,2,7,8-tetrahydrocyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-15(19)17-7-5-10-9-13(18)11-3-4-14-12(16(10)11)6-8-20-14/h3-4,10H,2,5-9H2,1H3,(H,17,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAGAOSALVFUPI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CC(=O)C2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896736-22-4 | |

| Record name | 6-Oxo-ramelteon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896736224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXO-RAMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R509OY341Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of 6 Oxo Ramelteon Biotransformation Pathways

Enzymatic Mechanisms of Formation from Ramelteon (B1678794) Precursors

The formation of 6-oxo-ramelteon from its precursor, ramelteon, is a multi-step process involving both Phase I and Phase II metabolic reactions.

The initial and rate-limiting step in the metabolism of ramelteon is its oxidation, a classic Phase I reaction. jadpro.com This oxidative process is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). jadpro.comwikipedia.org These enzymes are responsible for the hydroxylation and carbonylation of the ramelteon molecule, which ultimately leads to the formation of various metabolites, including the precursor to this compound. wikipedia.orgdrugs.comwikidoc.org

Several isozymes of the cytochrome P450 family are involved in the metabolism of ramelteon. The major isozyme responsible for its hepatic metabolism is CYP1A2. wikipedia.orgdrugs.comwikidoc.orgnih.govresearchgate.net The CYP2C subfamily and CYP3A4 also contribute to a lesser extent. wikipedia.orgdrugs.comwikidoc.orgnih.govresearchgate.net In vitro studies using human liver microsomes have shown that CYP1A2, CYP2C19, and CYP3A4 contribute approximately 49%, 42%, and 8.6% to the metabolism of ramelteon, respectively. nih.govresearchgate.net These enzymes catalyze the formation of carbonyl derivatives through oxidative reactions. wikipedia.orgdrugs.comwikidoc.org

The metabolic pathway to this compound involves initial hydroxylation of the ramelteon molecule at various positions. nih.govresearchgate.net These hydroxylated intermediates are then further oxidized to their corresponding keto forms. One of the principal metabolites identified is M-II, which is formed through hydroxylation and subsequent oxidation. wikipedia.orgpmda.go.jp While the direct precursor to this compound is not explicitly detailed in the provided information, the general pathway involves hydroxylation followed by oxidation to a carbonyl group. wikipedia.orgdrugs.comwikidoc.org For instance, the metabolism of melatonin (B1676174), a structurally related compound, involves a C6-hydroxylation step. mdpi.com

Phase I Oxidative Metabolism Leading to Oxo-Functionalization

Comparative In Vitro Metabolism Studies Across Biological Systems (e.g., Hepatic Microsomes, Recombinant Enzymes)

In vitro studies have been instrumental in elucidating the metabolic pathways of ramelteon. Human liver microsomes have been extensively used to study the hydroxylation of ramelteon, identifying multiple metabolites formed through various pathways. nih.govresearchgate.net These studies have confirmed the primary role of CYP1A2 and significant contributions from CYP2C19 and CYP3A4 in the liver. nih.govresearchgate.net Furthermore, studies with recombinant human cytochrome P450 enzymes have allowed for the precise determination of the contribution of each isozyme to ramelteon metabolism. nih.govresearchgate.net Interestingly, while CYP3A4 plays a minor role in the liver, it is the sole contributor to ramelteon metabolism in the intestine. nih.govresearchgate.net

Molecular Pharmacology and Receptor Binding Profile of 6 Oxo Ramelteon

Melatonin (B1676174) Receptor Subtype (MT1, MT2, MT3) Binding Affinities and Selectivity

6-Oxo-ramelteon demonstrates high-affinity binding to the MT1 and MT2 melatonin receptors, albeit with lower affinity than the parent drug, ramelteon (B1678794). Its interaction with the MT3 binding site is comparatively negligible.

In vitro binding studies utilizing Chinese hamster ovary (CHO) cells that express human melatonin receptors have quantified the affinity of this compound for the MT1 receptor. These studies revealed that the metabolite has approximately one-tenth the binding affinity of ramelteon for the human MT1 receptor. fda.gov A specific Ki value, which represents the dissociation constant and is an inverse measure of binding affinity, has been determined to be 114 pmol/L for the MT1 receptor. researchgate.net

Similar to its interaction with the MT1 receptor, this compound binds effectively to the MT2 receptor. Research indicates its binding affinity for the human MT2 receptor is approximately one-fifth that of ramelteon. fda.gov Quantitative analysis from binding and functional studies in CHO cells has established a Ki value of 566 pmol/L for the MT2 receptor. researchgate.net

| Compound | MT1 Receptor Ki (pmol/L) | MT2 Receptor Ki (pmol/L) |

|---|---|---|

| This compound (M-II) | 114 | 566 |

The MT3 binding site, which has been identified as the enzyme quinone reductase 2, is not considered to be significantly involved in the sleep-wake cycle. nih.gov The parent compound, ramelteon, shows an extremely weak affinity for the hamster brain MT3 binding site, with a Ki value of 2.65 µM. researchgate.netnih.gov Given this negligible affinity of the parent drug, and the focus of its activity on MT1 and MT2 receptors, this compound is also understood to have no significant interaction with the MT3 binding site. nih.govclockss.org

Functional Agonist Activity at Melatonin Receptors

This compound acts as a full agonist at both MT1 and MT2 receptors, similar to ramelteon. fda.gov This means it activates the receptors to produce a biological response. The primary signaling pathway for these G protein-coupled receptors involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. nih.govnih.govnih.gov However, in vitro functional assays show that this compound is 17 to 25 times less potent than ramelteon. fda.gov

The functional agonist activity of this compound has been demonstrated in recombinant cell systems, specifically in Chinese hamster ovary (CHO) cells engineered to express human MT1 or MT2 receptors. researchgate.netnih.gov In these systems, the activation of MT1 or MT2 receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cAMP. nih.govnih.gov this compound demonstrates this activity at both receptor subtypes. researchgate.net

A standard method to measure the functional potency of melatonin receptor agonists is to assess their ability to inhibit adenylyl cyclase that has been artificially stimulated by the compound forskolin. psu.edusigmaaldrich.com Forskolin directly activates most isoforms of adenylyl cyclase, causing a surge in cAMP production. sigmaaldrich.commdpi.com

Functional studies have shown that this compound inhibits forskolin-stimulated cAMP production in a concentration-dependent manner in CHO cells expressing human MT1 or MT2 receptors. researchgate.netpmda.go.jp The potency of this inhibition is measured by the half-maximal inhibitory concentration (IC50). For this compound, the IC50 value for the inhibition of cAMP production in cells expressing MT1 receptors is 208 pmol/L, and in cells expressing MT2 receptors, it is 1,470 pmol/L. researchgate.net

| Compound | MT1 Receptor IC50 (pmol/L) | MT2 Receptor IC50 (pmol/L) |

|---|---|---|

| This compound (M-II) | 208 | 1470 |

Interaction with Non-Melatonin Receptors and Enzyme Systems

This compound, also known as M-II, is the primary active metabolite of ramelteon. karger.comnih.gov Its pharmacological profile extends beyond its interaction with melatonin receptors, necessitating an evaluation of its binding to other receptors and its effects on enzyme systems to fully characterize its specificity.

Research indicates that this compound (M-II) possesses a weak affinity for the serotonin (B10506) 5-HT2B receptor. drugbank.comwikipedia.orgblogspot.com This interaction is considered weak, and its clinical significance is not fully established. wikipedia.orgnih.gov In contrast to its metabolite, the parent compound ramelteon shows negligible affinity for the majority of serotonin receptors, though endogenous melatonin has been noted to have some affinity for the 5-HT1A receptor. pmda.go.jpnih.gov

Comprehensive binding assays have demonstrated that both ramelteon and its major metabolite, this compound (M-II), have no appreciable affinity for a wide array of other central nervous system receptors. wikipedia.orgblogspot.com Specifically, studies have shown no significant binding to the gamma-aminobutyric acid (GABA) receptor complex, which is the target for many traditional hypnotic agents. drugbank.comtakeda.comnih.gov Furthermore, there is no noteworthy affinity for receptors that bind to other key neurotransmitters such as dopamine, opioids, acetylcholine, and norepinephrine. wikipedia.orgtakeda.comncats.ioresearchgate.net This high degree of selectivity distinguishes its mechanism of action from many other sleep-promoting agents. nih.gov

This compound (M-II), much like its parent compound ramelteon, does not significantly interfere with the activity of numerous endogenous enzymes. wikipedia.orgblogspot.comtakeda.comfda.gov Standard panel testing has revealed no meaningful effect on the activity of various enzymes at concentrations ranging from 10 to 1000 μM. nih.gov Ramelteon itself is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major isozyme involved, and CYP2C and CYP3A4 playing minor roles. nih.govfda.govnih.gov While this indicates an interaction with the CYP system for its own metabolism, neither ramelteon nor this compound appear to be significant inhibitors of a broad range of other enzymes. wikipedia.orgfda.gov

Comparative Pharmacological Potency of this compound Versus Ramelteon and Endogenous Melatonin

Studies have quantified the binding affinities (Ki values) and functional potencies (IC50 values) of these compounds at the human MT1 and MT2 receptors. This compound demonstrates lower affinity and potency compared to ramelteon. karger.comnih.gov Specifically, the binding affinity of M-II for the MT1 receptor is approximately one-tenth that of ramelteon, and its affinity for the MT2 receptor is about one-fifth that of the parent molecule. wikipedia.orgtakeda.comfda.gov In functional assays, M-II is 17- to 25-fold less potent than ramelteon. wikipedia.orgblogspot.comnih.gov

Compared to endogenous melatonin, this compound (M-II) also shows lower affinity for both MT1 and MT2 receptors. karger.com In contrast, ramelteon itself exhibits a higher affinity for both MT1 and MT2 receptors, reported to be 3 to 16 times higher than that of melatonin. wikipedia.orgnih.govnih.gov

Despite its lower potency, the systemic exposure of this compound is 20- to 100-fold greater than that of ramelteon, and it has a longer half-life (2 to 5 hours for M-II versus 1 to 2.6 hours for ramelteon). wikipedia.orgtakeda.com This suggests that M-II may play a significant role in the therapeutic effects observed after ramelteon administration. karger.comnih.gov

Interactive Data Tables

Table 1: Comparative Binding Affinity (Ki) at Human Melatonin Receptors

| Compound | MT1 Receptor Ki (pM) | MT2 Receptor Ki (pM) | Source(s) |

| This compound (M-II) | 114 | 566 | karger.comnih.gov |

| Ramelteon | 14.0 | 112 | nih.gov |

| Melatonin | ~28.5 (derived) | ~168 (derived) | karger.com |

Note: Melatonin Ki values are derived from comparative statements in the sources.

Table 2: Comparative Functional Potency (IC50) at Human Melatonin Receptors

| Compound | MT1 Receptor IC50 (pM) | MT2 Receptor IC50 (pM) | Source(s) |

| This compound (M-II) | 208 | 1,470 | karger.comnih.gov |

| Ramelteon | Data not specified | Data not specified | |

| Melatonin | Data not specified | Data not specified |

Note: IC50 values represent the concentration required to inhibit 50% of forskolin-stimulated cAMP production in cells expressing the respective receptors.

Preclinical Pharmacodynamic Investigations of 6 Oxo Ramelteon in Animal Models

Influence on Circadian Rhythms and Sleep-Wake Regulation in Mammalian Models

Studies in animal models, such as C3H/HeN mice, have demonstrated that ramelteon (B1678794) can phase-shift circadian rhythms. nih.gov This effect is similar to that of melatonin (B1676174) and is crucial for regulating the sleep-wake cycle. nih.gov The timing of administration significantly influences its effectiveness in altering circadian rhythms. droracle.ai Ramelteon has been shown to shift the timing of wheel-running rhythms in mice, indicating its influence on the biological clock. droracle.ai The primary site of this action is believed to be the suprachiasmatic nucleus (SCN) of the hypothalamus, which acts as the body's master clock. nih.govnorthwestern.edu

Effects on Electrophysiological Sleep Architecture (e.g., Slow-Wave Sleep, REM Sleep)

Preclinical studies in animal models, including cats and monkeys, have shown that ramelteon can promote sleep. In cats, ramelteon increased both slow-wave sleep and rapid eye movement (REM) sleep. In monkeys, it was effective in reducing the time to sleep onset and increasing the total duration of sleep. managedhealthcareexecutive.comnih.gov Unlike many hypnotic agents that act on the GABAergic system, ramelteon's mechanism of action through melatonin receptors generally does not cause significant alterations in sleep architecture. nih.govnih.gov

Neurobiological Basis of 6-Oxo-ramelteon Actions in Specific Brain Regions (e.g., Suprachiasmatic Nucleus)

The neurobiological basis of ramelteon's action is centered on its agonist activity at the MT1 and MT2 melatonin receptors, which are highly concentrated in the SCN. northwestern.eduresearchgate.net Activation of these receptors in the SCN is thought to mediate the sleep-promoting and circadian-regulating effects of ramelteon. nih.govnih.gov The SCN controls the circadian rhythms of sleep and wakefulness, and by acting on this "master clock," ramelteon can influence the sleep-wake cycle. nih.govnorthwestern.edu While the major metabolite M-II also shows affinity for these receptors, its potency is lower than that of ramelteon. nih.gov

Advanced Synthetic Strategies for 6 Oxo Ramelteon and Structural Analogues

Stereoselective Synthesis of the 6-Oxo-ramelteon Core Structure

The synthesis of ramelteon (B1678794) and its analogues, including a potential 6-oxo derivative, hinges on the precise control of stereochemistry to achieve the desired (S)-enantiomer, which is crucial for its biological activity. A key challenge lies in constructing the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core with the correct spatial arrangement of atoms. google.comnih.gov

Asymmetric Catalysis for Chiral Center Introduction (e.g., Rhodium, Copper, Nickel Catalysis)

Modern synthetic approaches to ramelteon have increasingly relied on transition-metal catalysis to introduce the critical chiral center with high enantioselectivity. nih.govresearchgate.net These methods offer significant advantages over classical resolution techniques, which are often lower in yield. ardena.com

Rhodium (Rh) Catalysis: Rhodium-catalyzed asymmetric reactions are powerful tools for creating chiral centers. For instance, rhodium complexes with chiral ligands like (S)-BINAP have been used in the asymmetric hydrogenation of specific precursors to establish the stereocenter in ramelteon's side chain. nih.govacs.org Enantioselective intramolecular 1,4-additions catalyzed by rhodium have also been developed to synthesize chiral 3-aryl-1-indanones, which are structurally related to the core of this compound. nih.gov Furthermore, rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives demonstrates the versatility of this metal in functionalizing the indane skeleton enantioselectively. acs.orgresearchgate.net

Copper (Cu) Catalysis: Copper-catalyzed reactions have emerged as a cornerstone for the asymmetric synthesis of complex molecules. A concise, six-step total asymmetric synthesis of ramelteon utilizes a copper(II)/Walphos type catalyst for the enantioselective reduction of an α,β-unsaturated nitrile moiety via hydrosilylation, achieving a high enantiomeric excess. nih.govacs.orgnih.gov This highlights the potential of copper catalysis in forming the chiral side chain that would be present in this compound. Copper catalysis is also effective in the borylacylation of indene derivatives, offering another route to functionalized chiral indanes. researchgate.net

Nickel (Ni) Catalysis: Nickel catalysis offers a complementary approach for constructing chiral indane systems. Nickel-catalyzed reductive asymmetric aryl-acylation and aryl-carbamoylation of unactivated alkenes can produce a variety of chiral indanes. chinesechemsoc.org Additionally, nickel-catalyzed asymmetric reductive aryl-allylation provides access to chiral indanes containing a homoallyl-substituted quaternary stereocenter. rsc.org These methods could be adapted to build the core structure of this compound with high enantioselectivity. organic-chemistry.orgchemrxiv.org

Enantiomeric Excess (ee) Control and Optimization

Achieving a high enantiomeric excess (ee) is paramount for the synthesis of pharmacologically active compounds like ramelteon and its analogues. In the synthesis of ramelteon, methods have been developed to reach ee values of up to 99.9%. nih.gov

One strategy involves chiral resolution using agents like dibenzoyl-L-tartaric acid (DBTA) to selectively precipitate the desired (S)-enantiomer. However, modern asymmetric catalysis often provides a more direct and efficient route to high ee. For example, the copper-catalyzed hydrosilylation step in a recent ramelteon synthesis afforded the product in 97% ee. nih.govacs.orgnih.gov

Optimization of reaction conditions, including the choice of chiral ligand, catalyst loading, solvent, and temperature, is crucial for maximizing ee. For instance, in some resolution processes, using an excess of the resolving agent can improve ee, though it may lead to some product loss. In catalytic processes, the structure of the chiral ligand is a key determinant of enantioselectivity.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Ramelteon/Indane Cores

| Catalyst System | Reaction Type | Key Features | Reported Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|

| Rhodium/Josiphos | Asymmetric Hydrogenation | Used for a key precursor, allylamine. | Excellent | researchgate.net |

| Copper(II)/Walphos | Enantioselective Reduction | Part of a concise 6-step synthesis of ramelteon. | 97% | nih.govacs.orgnih.gov |

| Nickel/Pyrox | Reductive Aryl-Acylation | Synthesis of diverse chiral indanes. | Good to Excellent | chinesechemsoc.org |

| Ruthenium/(S)-BINAP | Asymmetric Hydrogenation | Used for the synthesis of a key ramelteon precursor. | 95% | nih.gov |

Development of Efficient Reaction Sequences for Oxo-Group Installation

The introduction of an oxo-group at the 6-position of the ramelteon scaffold is a key transformation to access this compound. This can be conceptually approached in two main ways: oxidation of a pre-formed indane ring or construction of the ring system with the ketone already in place.

Conventional methods for the synthesis of 1-indanones, which are structurally analogous to the desired 6-oxo core, often involve the oxidation of the corresponding indane. google.comwikipedia.org Various oxidizing agents and catalytic systems have been employed for this purpose, including chromium trioxide resin and metal-free catalytic systems. beilstein-journals.orgsacredheart.edu Copper(II)-catalyzed aerobic oxidation of indane can also yield indanone. capes.gov.br These methods could potentially be applied to a suitable ramelteon intermediate to install the 6-oxo functionality.

Alternatively, Friedel-Crafts acylation reactions can be used to construct the indanone ring system directly. researchgate.net This involves the intramolecular cyclization of a suitable phenylpropionic acid derivative. wikipedia.org

Derivatization and Chemical Modification of the this compound Scaffold for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its biological activity and for the design of new, improved analogues. For ramelteon, SAR studies have led to the understanding that the tricyclic indeno[5,4-b]furan core is a key pharmacophore. nih.govacs.org

The synthesis of a series of tricyclic indan (B1671822) derivatives with modifications to the ring system and substituents has been instrumental in identifying potent and selective melatonin (B1676174) receptor agonists. nih.govacs.org For instance, incorporating the oxygen atom of the methoxy (B1213986) group in related compounds into a furan (B31954) ring, as seen in ramelteon, was found to produce potent and selective MT1 receptor ligands with enhanced metabolic stability. nih.govacs.orgresearchgate.netresearchgate.net

The synthesis of this compound itself would be a valuable contribution to SAR, allowing for the evaluation of the effect of an electron-withdrawing keto group at this position on receptor binding and activity. The major active metabolite of ramelteon, M-II, which has significantly lower potency, is formed through hydroxylation and subsequent oxidation. wikipedia.orgnih.gov Investigating a 6-oxo analogue could provide further insights into the metabolic profile and the electronic requirements of the receptor's binding pocket.

Novel Methodologies for Building the Indeno[5,4-b]furan Ring System with Oxo-Functionality

The construction of the indeno[5,4-b]furan ring system is a significant synthetic challenge. nih.gov Recent advances have focused on developing more concise and efficient routes. A notable example is a six-step synthesis of the ramelteon core that utilizes iridium-catalyzed O-vinylation and rhodium-catalyzed vinyl ether annulation through directed C-H bond activation. nih.govacs.orgnih.gov

Syntheses of the key intermediate, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, often start from precursors like 2,3-benzofuran or 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. researchgate.netgoogle.com These routes typically involve steps such as bromination and Friedel-Crafts acylation to form the indanone ring. researchgate.net

Novel one-pot protocols for the synthesis of related indenobenzofurans have also been developed, employing cascade reactions like Michael addition and Dieckmann cyclization. researchgate.netacs.org While not directly applied to ramelteon, these methodologies showcase the potential for developing highly efficient, step-economical syntheses of complex fused-ring systems that could be adapted for the construction of this compound.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ramelteon |

| (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| Dibenzoyl-L-tartaric acid (DBTA) |

| 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one |

| 2,3-Benzofuran |

| 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid |

Analytical Chemistry Methodologies for 6 Oxo Ramelteon Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of 6-Oxo-ramelteon, enabling its separation from the parent drug and other metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the determination of Ramelteon (B1678794) and its metabolites, including presumably this compound, in biological samples like human plasma. nih.gov This method offers high sensitivity and selectivity, which is essential for pharmacokinetic studies where concentrations can be very low.

For instance, a validated LC-MS/MS method for Ramelteon and its major active metabolite, M-II, utilized a protein precipitation method for sample extraction from plasma. nih.gov The chromatographic separation was achieved on a Hedera ODS-2 column with a mobile phase of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer containing formic acid. nih.gov Detection by mass spectrometry in the multiple reaction monitoring (MRM) mode allows for precise quantification. nih.gov While specific parameters for this compound are not detailed in the available literature, a similar approach would be applicable. The development of such a method would involve optimizing the precursor and product ion transitions for this compound to ensure specificity.

Table 1: Illustrative LC-MS/MS Parameters for Metabolite Analysis (Based on Ramelteon Metabolite M-II)

| Parameter | Value |

|---|---|

| Column | Hedera ODS-2 (5 μm, 150 × 2.1 mm) nih.gov |

| Mobile Phase | Methanol:0.1% formic acid in 10 mM ammonium acetate (85:15, v/v) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection Mode | Positive Multiple Reaction Monitoring (MRM) nih.gov |

| Internal Standard | Diazepam nih.gov |

This table is based on the methodology for the M-II metabolite and serves as a representative example.

Since Ramelteon is a chiral compound, existing as the (S)-enantiomer, the analysis of its stereoisomeric purity and that of its metabolites is critical. pmda.go.jp Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the method of choice for this purpose.

A developed chiral HPLC method for Ramelteon successfully separated its enantiomers using a Chiralpak AD-H column. arabjchem.orgresearchgate.net The mobile phase consisted of n-hexane, ethanol, and methanesulfonic acid. arabjchem.orgresearchgate.net This technique is crucial for quality control, ensuring that the final product is free from the unwanted (R)-enantiomer. arabjchem.org For this compound, which would also be chiral, a similar chiral method would be necessary to resolve its (S) and (R) enantiomers and assess the stereoisomeric purity. The development would involve screening different chiral columns and optimizing the mobile phase to achieve adequate resolution between the stereoisomers. arabjchem.org

Table 2: Example of Chiral HPLC Method for Ramelteon Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 μm) arabjchem.orgresearchgate.net |

| Mobile Phase | n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v) arabjchem.orgresearchgate.net |

| Flow Rate | 1.0 mL/min arabjchem.org |

| Detection Wavelength | 220 nm arabjchem.org |

| Resolution | > 4 between enantiomers arabjchem.org |

This table details the method for the parent compound, Ramelteon, which would be adapted for its 6-Oxo metabolite.

Spectroscopic Characterization of this compound (e.g., NMR, IR) for Structural Confirmation

The structural elucidation of new compounds and metabolites like this compound relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure.

The structure of Ramelteon itself has been confirmed using a suite of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy. pmda.go.jp For this compound, ¹H and ¹³C NMR would be used to determine the position of protons and carbons, with expected shifts in the spectra corresponding to the introduction of a keto group at the 6-position of the indene (B144670) ring system. For example, NMR data for a synthetic intermediate, (S)-Dimethyl 2-(6-oxo-2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)malonate, shows characteristic peaks that help define the core structure. clockss.org IR spectroscopy would be used to identify functional groups, with a characteristic strong absorption band expected for the carbonyl (C=O) stretch of the newly formed ketone in this compound.

Table 3: Representative Spectroscopic Data for a Ramelteon Precursor

| Technique | Key Observations for Precursor (Compound 7) nih.gov |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.20 (d, J = 8.0 Hz, 1H), 7.01 (d, J = 8.0 Hz, 1H), 4.65 (t, J = 8.9 Hz, 2H), 3.47 (t, J = 8.9 Hz, 2H), 3.07 (t, J = 5.6 Hz, 2H), 2.72–2.65 (m, 2H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 167.9, 160.3, 142.4, 135.1, 125.0, 122.0, 118.3, 113.1, 88.1, 71.6, 32.5, 29.5, 29.2 |

| IR (KBr disc)/cm⁻¹ | 3083, 2978, 2966, 2915, 2206, 1602, 1479, 1441, 1242, 1142, 984 |

| HRMS (ESI-TOF) m/z | [M + H]⁺ calcd for C₁₃H₁₂NO 198.0913, found 198.0917 |

This table presents data for a precursor to illustrate the types of data obtained; specific data for this compound is not publicly available.

Development of Robust Assays for In Vitro and Ex Vivo Sample Analysis

Developing robust assays is essential for studying the metabolic fate and potential biological activity of this compound in experimental settings.

In vitro metabolism studies, often using human liver microsomes, are performed to identify the enzymes responsible for the formation of metabolites like this compound and to assess potential drug-drug interactions. pmda.go.jpresearchgate.net These assays typically rely on LC-MS/MS for the quantification of the metabolite's formation over time.

For ex vivo analysis, such as quantifying the compound in plasma or tissue samples from preclinical studies, validated LC-MS/MS methods are required. nih.gov The validation process ensures the assay is accurate, precise, linear, and stable over the range of expected concentrations. nih.gov For example, studies on Ramelteon and its metabolite M-II in human plasma have established lower limits of quantification (LLOQ) and demonstrated the method's applicability to clinical pharmacokinetic studies. nih.gov Similar validation would be required for any assay developed for this compound to ensure reliable data from in vitro and ex vivo samples. mdpi.com Furthermore, cellular assays, which may involve techniques like flow cytometry, can be used to investigate the effects of compounds on cellular processes like the cell cycle in cell lines such as human SH-SY5Y neuronal cells. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ramelteon |

| (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) ethyl]-propionamide |

| M-II |

| (S)-Dimethyl 2-(6-oxo-2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)malonate |

| Diazepam |

| n-hexane |

| ethanol |

| methanesulfonic acid |

| methanol |

| ammonium acetate |

Computational Chemistry and in Silico Modeling of 6 Oxo Ramelteon

Molecular Docking Simulations for Receptor Binding Site Prediction and Ligand Orientation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. For melatonin (B1676174) agonists, docking studies are crucial for understanding the molecular basis of their interaction with the MT1 and MT2 receptors.

High-resolution crystal structures of the human MT1 and MT2 receptors, often in complex with agonists like ramelteon (B1678794), provide the structural basis for these simulations. nih.govnih.gov Docking studies with ramelteon have consistently shown that its indane core fits into a compact, hydrophobic pocket. Key interactions include strong aromatic stacking with a phenylalanine residue (F179 in MT1) and specific hydrogen bonds formed by the ligand's methoxy (B1213986) group and amide tail with conserved asparagine (N162 in MT1) and glutamine (Q181 in MT1) residues. nih.govresearchgate.net

For 6-Oxo-ramelteon, a docking simulation would be initiated by placing its 3D-optimized structure into the binding sites of MT1 and MT2 receptor models. The introduction of a polar ketone (oxo) group at the 6-position of the indene (B144670) ring is predicted to significantly influence its binding orientation and affinity. This group could act as a hydrogen bond acceptor, potentially forming new interactions with polar residues within the binding pocket or with structured water molecules. Conversely, the steric bulk and electronic properties of the oxo group might disrupt the optimal hydrophobic interactions observed with the parent compound, ramelteon. Docking scores, which estimate the binding free energy, would quantify these effects, providing a preliminary assessment of this compound's potential as a melatonin agonist.

| Feature | Ramelteon | Predicted for this compound |

| Binding Site | Orthosteric pocket of MT1/MT2 receptors | Orthosteric pocket of MT1/MT2 receptors |

| Key H-Bonds | N162, Q181 (in MT1) | N162, Q181; potential new H-bonds via 6-oxo group |

| Hydrophobic Contact | Aromatic stacking with F179 (in MT1) | Potentially altered stacking due to electronic changes |

| Predicted Affinity | High (pM to low nM range) | To be determined; influenced by new polar interactions vs. potential steric hindrance |

This table illustrates the predicted interactions for this compound based on established data for ramelteon.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view than static docking poses. unipr.it These simulations, which can be run for hundreds of nanoseconds, are used to assess the stability of the binding pose, analyze conformational changes in the protein and ligand, and map the network of interactions, including those mediated by water molecules. unipr.itdrugbank.com

For a this compound-receptor complex, an MD simulation would be initialized using the best-ranked pose from molecular docking. The system would be solvated in a simulated physiological environment. Analysis of the simulation trajectory would focus on metrics like the Root Mean Square Deviation (RMSD) of the ligand to assess its stability in the binding pocket and the Root Mean Square Fluctuation (RMSF) of receptor residues to identify any induced conformational changes. banglajol.info

| Simulation Parameter | Purpose | Predicted Outcome for this compound |

| RMSD | Assess stability of the ligand's binding pose | Low RMSD would indicate a stable complex. |

| RMSF | Identify flexible regions of the receptor | Changes in flexibility of loops near the binding pocket compared to ramelteon-bound receptor. |

| Hydrogen Bond Analysis | Quantify the stability of key interactions | Determine the occupancy and lifetime of hydrogen bonds involving the 6-oxo group. |

| Water Dynamics | Analyze the role of water in mediating interactions | Identify if the 6-oxo group forms stable water-bridged interactions with the receptor. |

This table outlines typical data generated from MD simulations and its application to understanding the this compound complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Melatonin Agonists

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. mdpi.com By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective ligands. researchgate.net For melatonergic ligands, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to define the steric and electrostatic field requirements for optimal receptor binding. researchgate.net

To build a QSAR model incorporating this compound, a training set of diverse melatonin agonists with known binding affinities would be assembled. The compounds would be aligned based on a common pharmacophore. For each molecule, steric and electrostatic descriptors would be calculated on a 3D grid. A statistical method, such as partial least squares (PLS), would then be used to derive an equation linking these descriptor fields to biological activity.

The inclusion of this compound in such a dataset would be highly valuable. Its unique polar feature at the 6-position would help refine the QSAR model, particularly in defining the requirements for substitutions on the indane ring system. The model could highlight regions where polar, hydrogen-bond accepting groups are favorable (or unfavorable) for activity, thereby guiding the rational design of a new generation of agonists with improved properties.

| QSAR Model Component | Description | Relevance to this compound |

| Training Set | A diverse set of melatonin agonists with measured activity. | This compound would serve as a key data point for polar substitutions. |

| Descriptors | Numerical representations of molecular properties (e.g., steric, electrostatic, hydrophobic fields). | The 6-oxo group would contribute significantly to the electrostatic and hydrophobic descriptor values. |

| Statistical Model | A mathematical equation correlating descriptors with activity (e.g., pKi). | The model would predict the affinity of novel analogs based on their structural features. |

| Predictive Power | The model's ability to accurately predict the activity of compounds not in the training set. | A robust model could accelerate the discovery of novel agonists by prioritizing synthesis. |

This table describes the components of a QSAR model and the role this compound would play in its development.

In Silico Prediction of Metabolic Fate and Pathways of Oxo-Ramelteon Derivatives

In silico tools are widely used to predict the metabolic fate of drug candidates, identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and other metabolic systems. Ramelteon is known to be extensively metabolized, primarily by CYP1A2, with minor contributions from CYP2C and CYP3A4 enzymes. scialert.netreliasmedia.comresearchgate.net The main metabolic pathways are oxidation, leading to hydroxylated and carbonylated products, which are then often conjugated with glucuronic acid. scialert.netreliasmedia.com

For this compound, in silico metabolism prediction software (e.g., based on machine learning or expert systems) would be used to predict its likely metabolites. The presence of the 6-oxo group would be a primary input. This group itself represents a product of oxidation and is unlikely to be further oxidized. However, its strong electron-withdrawing nature could electronically influence other positions on the molecule, potentially altering the regioselectivity of subsequent CYP-mediated oxidations compared to ramelteon.

The software would predict the most probable sites for further hydroxylation or other phase I reactions on the this compound scaffold. It would also predict potential for phase II conjugation reactions, such as glucuronidation. These predictions are critical for identifying potentially active or toxic metabolites early in the drug discovery process.

| Compound | Primary Metabolizing Enzymes | Major Metabolic Pathways | Predicted Fate of this compound |

| Ramelteon | CYP1A2, CYP2C, CYP3A4 | Hydroxylation, Carbonylation, Glucuronidation | The 6-oxo position is already oxidized. In silico tools would predict further metabolism at other sites (e.g., hydroxylation on the ethyl side chain, other ring positions) and subsequent glucuronidation. |

This table summarizes the known metabolism of ramelteon and the predicted metabolic pathways for its 6-oxo derivative.

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a ligand must possess to bind to a specific receptor. For melatonin agonists, established pharmacophore models typically include an aromatic/hydrophobic core, a hydrogen bond acceptor (methoxy-like feature), and a hydrogen bond donor/acceptor in the amide side chain, all with specific geometric constraints. researchgate.net

The structure of this compound would be mapped onto existing melatonin agonist pharmacophores to assess its fit. The key question is how the 6-oxo group would be treated. It could be mapped as an additional hydrogen bond acceptor feature. If this compound proves to be a potent agonist, this would justify the creation of a new, refined pharmacophore model that includes this feature.

Such a refined pharmacophore could then be used as a 3D query for virtual screening of large chemical databases. This process would identify novel molecules from different chemical classes that possess the required pharmacophoric features, including a polar group corresponding to the 6-oxo position. This strategy can lead to the discovery of new scaffolds for melatonin receptor agonists with potentially novel pharmacological profiles.

| Pharmacophore Feature | Description | Mapping of this compound |

| Aromatic Ring (AR) | Hydrophobic core interacting with the receptor. | The indane ring system maps to this feature. |

| Hydrogen Bond Acceptor (HBA) | Corresponds to the furan (B31954) oxygen (mimicking melatonin's methoxy group). | The furan oxygen maps to this feature. |

| Hydrogen Bond Donor (HBD) | The N-H group in the propionamide (B166681) side chain. | The amide N-H maps to this feature. |

| Hydrogen Bond Acceptor 2 (HBA2) | The carbonyl oxygen in the propionamide side chain. | The amide carbonyl maps to this feature. |

| New Feature (HBA3) | Hypothetical feature based on this compound. | The 6-oxo group could define a new, optional HBA feature, refining the model for virtual screening. |

This table illustrates a typical melatonin agonist pharmacophore and how this compound could contribute to its refinement.

Future Research Directions and Translational Perspectives for 6 Oxo Ramelteon

Exploration of Novel Receptor Targets and Off-Target Activities

While 6-Oxo-ramelteon, also known as M-II, is recognized primarily for its activity as a melatonin (B1676174) receptor agonist, a thorough understanding of its complete receptor binding profile is crucial for a comprehensive pharmacological assessment. fda.govnih.gov Like its parent compound, Ramelteon (B1678794), M-II demonstrates high affinity and selectivity for the MT1 and MT2 receptors, which are instrumental in regulating the sleep-wake cycle. fda.govwikipedia.org The activity at these receptors is believed to be the primary contributor to its sleep-promoting properties. fda.gov

Future research should aim to further delineate this binding profile, especially concerning other serotonin (B10506) receptor subtypes and other potential off-target interactions that might become relevant at its high physiological concentrations. A comprehensive screening against a broad panel of receptors, ion channels, and enzymes would provide a more complete picture of its selectivity and potential for unforeseen pharmacological effects.

Table 1: Receptor Binding and Functional Potency of this compound (M-II)

| Receptor | Parameter | Value | Comparison to Ramelteon | Comparison to Melatonin | Citation |

|---|---|---|---|---|---|

| Human MT1 | Ki | 114 ± 12.5 pM | ~10-fold lower affinity | ~2.5-fold lower affinity | pmda.go.jpmedchemexpress.com |

| Human MT2 | Ki | 566 ± 13.1 pM | ~5-fold lower affinity | ~1.5-fold lower affinity | pmda.go.jpmedchemexpress.com |

| Human MT1 | IC50 | 208 pM | ~17-fold lower potency | ~4.3-fold lower potency | medchemexpress.comnih.gov |

| Human MT2 | IC50 | 1470 pM | ~28-fold lower potency | ~1.6-fold lower potency | medchemexpress.comnih.gov |

| Serotonin 5-HT2B | Ki | 1.75 μM | - | - | pmda.go.jpmedchemexpress.com |

Investigation of Long-Term Effects on Cellular and Molecular Processes (e.g., Neuroprotection in Cellular Models)

The prolonged systemic exposure to this compound (M-II) suggests it may play a significant role in the long-term cellular and molecular effects observed following administration of its parent compound, Ramelteon. fda.gov Research on Ramelteon has revealed promising neuroprotective properties in various experimental models, and by extension, these effects may be mediated in part by M-II.

Studies using cellular models of Parkinson's disease have shown that Ramelteon can protect against 6-hydroxydopamine (6-OHDA)-induced cellular senescence in human SH-SY5Y neuronal cells. google.com The proposed mechanism involves the activation of the Nrf2 signaling pathway, which helps to mitigate oxidative stress. google.com Ramelteon was also found to inhibit the release of reactive oxygen species (ROS) from these cells. drugbank.com Further research indicated that Ramelteon can inhibit neuroinflammation through the NF-κB pathway, conferring a neuroprotective effect in Parkinson's models. drugbank.com

In the context of ischemic stroke, Ramelteon has demonstrated neuroprotective effects in mouse models by inhibiting mitochondrial and autophagic death pathways. mdpi.com These protective actions are linked to the activation of MT1 receptors. mdpi.com

A study directly investigating the effects of this compound (M-II) on neuronal cells found that it, along with other melatonin agonists, increased the levels of MT1 receptor expression as well as brain-derived neurotrophic factor (BDNF) and phosphorylated CREB (p-CREB) in HT-22 hippocampal cells. researchgate.net These factors are all associated with pathways promoting neuronal survival and long-term memory. researchgate.net Although M-II was less potent than melatonin in this assay, its sustained presence in vivo suggests a potential contribution to these neuroprotective and memory-related signaling cascades over the long term. fda.govresearchgate.net

Future investigations should focus on elucidating the specific long-term effects of this compound in isolation. Using cellular and animal models, researchers could explore its direct impact on neuroinflammation, apoptosis, oxidative stress, and synaptic plasticity. Such studies are critical to understanding the full therapeutic potential of Ramelteon and the specific contributions of its major active metabolite.

Development of Advanced Analytical Tools for Trace Level Detection

The development of robust and sensitive analytical methods is essential for accurately characterizing the pharmacokinetics of this compound (M-II) and its parent compound. Given that M-II circulates at much higher concentrations than Ramelteon, methods capable of simultaneously quantifying both compounds are particularly valuable. fda.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. pmda.go.jprxlist.comgoogle.com Several validated LC-MS/MS methods have been developed for the simultaneous determination of Ramelteon and M-II in human plasma. pmda.go.jprxlist.comgoogle.com These methods typically involve a straightforward sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. pmda.go.jprxlist.com

One such method utilizes a Hedera ODS-2 column with a mobile phase of methanol (B129727) and 0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) solution (85:15, v/v). pmda.go.jprxlist.comgoogle.com Detection is achieved using positive multiple reaction monitoring (MRM) mode. pmda.go.jprxlist.com This approach has demonstrated linearity over clinically relevant concentration ranges: 0.0500 to 30.0 ng/mL for Ramelteon and 1.00 to 250 ng/mL for M-II. pmda.go.jprxlist.comgoogle.com

Future efforts in this area could focus on developing even more sensitive methods, potentially pushing detection limits into the picogram-per-milliliter range, which could be useful for microdosing studies or for analyzing matrices other than plasma, such as saliva or cerebrospinal fluid. acs.org Additionally, the development of high-resolution mass spectrometry (HRMS) methods could aid in the discovery and quantification of previously unknown or minor metabolites, providing a more complete map of Ramelteon's metabolic fate. researchgate.net The creation of comprehensive spectral libraries, including data for this compound and other metabolites, would further streamline identification in non-targeted screening studies. researchgate.net

Table 2: Example of an LC-MS/MS Method for this compound (M-II) Detection

| Parameter | Details | Citation |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | pmda.go.jprxlist.comgoogle.com |

| Sample Matrix | Human Plasma | pmda.go.jprxlist.comgoogle.com |

| Pretreatment | Protein Precipitation | pmda.go.jprxlist.com |

| Column | Hedera ODS-2 (5 μm, 150 mm × 2.1 mm) | pmda.go.jprxlist.com |

| Mobile Phase | Methanol–0.1% formic acid in 10 mM ammonium acetate (85:15, v/v) | pmda.go.jprxlist.com |

| Detection Mode | Positive Multiple Reaction Monitoring (MRM) | pmda.go.jprxlist.com |

Strategies for Optimizing Synthetic Routes for Research Scale Production

The availability of pure this compound is a prerequisite for conducting detailed preclinical research. While numerous synthetic routes have been published for the parent compound, Ramelteon, specific, publicly detailed methods for the direct chemical synthesis of its 6-oxo metabolite are not as readily available. simsonpharma.com this compound is a product of hepatic metabolism, specifically through oxidation via cytochrome P450 enzymes. nih.govfda.gov

Therefore, strategies for its research-scale production would need to be developed. One logical approach would be to adapt existing syntheses of Ramelteon. A late-stage oxidation of a suitable precursor or of Ramelteon itself could be employed to introduce the carbonyl group at the 6-position of the indene (B144670) core. This would likely involve selective hydroxylation followed by oxidation, or a direct C-H oxidation.

Several efficient, asymmetric syntheses for Ramelteon have been developed, some reducing the process to as few as six steps from a simple monocyclic precursor. simsonpharma.com These routes often employ advanced catalytic methods, such as iridium-catalyzed O-vinylation, rhodium-catalyzed annulation, and copper-catalyzed reductions to construct the complex tricyclic core and establish the correct stereochemistry. simsonpharma.com

An optimized synthetic strategy for this compound could involve:

Modification of an Existing Ramelteon Synthesis: Intercepting a late-stage intermediate in a known Ramelteon synthesis to perform a regioselective oxidation. This would require a protecting group strategy to ensure oxidation occurs at the desired position.

Biocatalysis: Utilizing isolated cytochrome P450 enzymes (such as CYP1A2) or whole-cell systems engineered to express these enzymes to perform the specific hydroxylation/oxidation on a Ramelteon precursor. This could offer high selectivity and avoid the need for complex protecting group chemistry.

De Novo Synthesis: Designing a completely new route where the 6-oxo functionality is incorporated early in the synthesis. This might involve starting with a different substituted indanone precursor.

The fact that deuterated M-II is available via custom synthesis suggests that viable, albeit likely proprietary, synthetic routes exist. Future research in organic process chemistry should focus on developing and publishing a practical, scalable, and cost-effective synthesis for this compound to make this important metabolite more accessible to the broader scientific community for further investigation.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | M-II, Ramelteon metabolite M-II |

| Ramelteon | TAK-375 |

| Melatonin | - |

| 6-hydroxydopamine | 6-OHDA |

| Diazepam | - |

| 2-iodomelatonin | - |

| N-acetyl-5-HT | - |

| Prazosin | - |

| Zolpidem | - |

| Pentobarbital | - |

| M-I | Ramelteon metabolite M-I |

| M-III | Ramelteon metabolite M-III |

常见问题

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects in chronic toxicity models?

- Methodological Answer : Perform transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) on liver/kidney tissues from chronic dosing studies. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed networks (e.g., oxidative stress, lipid metabolism). Cross-reference with histopathology findings to establish mechanism-toxicity linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。